3,5-dichloro-N-(2-chloro-5-methylphenyl)-2-hydroxybenzamide
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Overview
Description
BVT173187 is a synthetic organic compound known for its role as an inhibitor of neutrophil formyl peptide receptors (FPR1). The compound’s IUPAC name is 3,5-dichloro-N-(2-chloro-5-methylphenyl)-2-hydroxybenzamide . It has been studied for its potential therapeutic applications in reducing injuries related to inflammatory diseases such as asthma, rheumatoid arthritis, Alzheimer’s disease, and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BVT173187 involves multiple steps, starting with the preparation of the core benzamide structureSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of BVT173187 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and scalability. Quality control measures are implemented to monitor the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
BVT173187 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the benzamide structure.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
BVT173187 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in modulating immune responses by inhibiting neutrophil formyl peptide receptors.
Industry: Utilized in the development of new drugs and as a reference compound in pharmaceutical research.
Mechanism of Action
BVT173187 exerts its effects by inhibiting neutrophil formyl peptide receptors (FPR1). This inhibition prevents the activation of neutrophils, which are immune cells involved in inflammatory responses. By blocking FPR1, BVT173187 reduces the recruitment and activation of neutrophils at sites of inflammation, thereby mitigating tissue damage and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to BVT173187 include other FPR1 inhibitors such as:
Cyclosporine H: Another FPR1 inhibitor with a different chemical structure.
N-Formylmethionine-leucyl-phenylalanine (fMLF): A peptide that acts as an FPR1 agonist but can be modified to create inhibitors.
Uniqueness
BVT173187 is unique due to its non-peptide structure, which offers advantages in terms of stability and bioavailability compared to peptide-based inhibitors. Its specific inhibition of FPR1 makes it a valuable tool in studying neutrophil-mediated inflammatory responses and developing new therapeutic strategies .
Properties
Molecular Formula |
C14H10Cl3NO2 |
---|---|
Molecular Weight |
330.6 g/mol |
IUPAC Name |
3,5-dichloro-N-(2-chloro-5-methylphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C14H10Cl3NO2/c1-7-2-3-10(16)12(4-7)18-14(20)9-5-8(15)6-11(17)13(9)19/h2-6,19H,1H3,(H,18,20) |
InChI Key |
UCOQCHLODZCXRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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